2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
89069-83-0 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H18N2O/c1-17-9-8-14-20(15-17)25-22(26)16-21(18-10-4-2-5-11-18)24-23(25)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
ZILKYHRHAZGDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli-like mechanism, where the aldehyde, urea, and a β-keto ester react to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrimidine derivatives selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in critical biological pathways. For example, they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
Self-Assembled Structures
2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one has shown promise in material science, particularly in the formation of self-assembled structures. Research indicates that pyrimidine derivatives can form self-assembled rosettes and nanotubes, which have applications in nanotechnology and materials engineering . These structures can be utilized in drug delivery systems and as scaffolds for tissue engineering.
Photonic Applications
The optical properties of pyrimidine derivatives have led to their application in photonic devices. Specifically, compounds like 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one can be incorporated into organic light-emitting diodes (OLEDs) and laser materials due to their favorable photophysical properties .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives including 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibition profile of several pyrimidine derivatives. The researchers found that 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one effectively inhibited AChE activity with an IC50 value indicating potent activity. This finding supports its potential use in treating cognitive disorders associated with enzyme dysregulation.
Mechanism of Action
The mechanism of action for 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure Variations
- Pyrimidinone vs. Thienopyrimidinone: The target compound lacks the fused thiophene ring present in thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compounds in –9).
- Substituent Diversity: Unlike 2,6-diaminopyrimidin-4(3H)-one (), which has amino groups at positions 2 and 6, the target compound’s phenyl and m-tolyl substituents increase hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility .
Key Structural Analogues
Physicochemical Properties
- Melting Points : Aromatic substituents typically elevate melting points (e.g., reports 212–213°C for 5b), suggesting the target compound may exhibit similar thermal stability .
Antimicrobial Activity
Thienopyrimidinones with electron-withdrawing groups (e.g., nitro in 5e, ) show enhanced antibacterial activity, while bulky aryl groups (e.g., 5g in ) may reduce potency due to steric effects . The target compound’s phenyl groups could balance lipophilicity and target binding, but direct testing is needed.
Enzyme Inhibition
- COX-2 Selectivity: 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives () exhibit COX-2 inhibition, with substituent size influencing selectivity. The target compound’s m-tolyl group may mimic methyl groups in enhancing COX-2 affinity .
- Antifungal Applications: Thienopyrimidinones with heteroaromatic substituents (e.g., pyridinyl in ) show antifungal activity, suggesting the target compound’s m-tolyl group could similarly interact with fungal enzymes .
Biological Activity
2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is , with a molecular weight of 354.39 g/mol. The compound features a pyrimidine ring substituted with phenyl and tolyl groups, which contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrimidinones, including 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one, exhibit notable antitumor properties. A study demonstrated that certain pyrimidine derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) reported were comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it acts as an inhibitor of adenosine kinase (AdK), an enzyme implicated in cancer metabolism. Inhibition of AdK leads to increased levels of adenosine, which can alter tumor microenvironments and enhance therapeutic efficacy .
The biological activity of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing further cell division.
- Enzyme Inhibition : By inhibiting key metabolic enzymes like AdK, it alters cellular energy dynamics.
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Case Study 2: Antimicrobial Assays
A series of antimicrobial assays demonstrated that the compound significantly reduced bacterial growth in cultures of S. aureus and E. coli. The results indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis.
Data Tables
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves condensation of substituted aldehydes with pyrimidinone precursors, followed by protective group strategies. For example, demonstrates that Boc protection effectively stabilizes intermediates during multi-step syntheses of structurally similar pyrimidinones. Key steps include:
- Aldehyde Condensation : React ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one under acidic conditions to form the pyrimidinone core .
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, minimizing side reactions and improving yield .
- Solvent Optimization : Ethanol or toluene under reflux (80–110°C) is recommended for balancing reactivity and stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3) resolves regioisomers, as shown in .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) to confirm substitution patterns. highlights diagnostic peaks for m-tolyl (δ ~2.3 ppm, CH3) and pyrimidinone carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirm lactam carbonyl stretching (1650–1700 cm⁻¹) and absence of primary amine bands (3300 cm⁻¹) post-Boc protection .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for halogenated derivatives .
What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays, as pyrimidinone derivatives are reported to target this enzyme (IC50 values <10 µM in ) .
- Cell-Based Assays : Screen for anti-inflammatory activity in LPS-stimulated macrophages measuring PGE2 levels via ELISA .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity indices .
Advanced Research Questions
How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Methodological Answer:
- Variation of Aryl Groups : Synthesize analogs with electron-withdrawing (e.g., 4-Cl, 3-CF3) or donating (e.g., 4-OCH3) substituents on the phenyl rings. shows that 4-chlorophenyl analogs enhance enzyme inhibition compared to methoxy derivatives .
- Core Modifications : Introduce heterocyclic moieties (e.g., thieno-pyrimidinones in ) to improve solubility or binding affinity .
- Pharmacophore Mapping : Use X-ray crystallography (as in ) or docking studies to identify critical hydrogen-bonding interactions with mPGES-1 .
How can contradictions in biological activity data between research groups be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., enzyme source, buffer pH) to minimize variability. emphasizes using recombinant human mPGES-1 for consistency .
- Analytical Validation : Re-analyze disputed compounds via HPLC-MS to confirm purity (>98%) and rule out degradation .
- Orthogonal Assays : Cross-validate activity in cell-free (enzyme) and cell-based systems to distinguish target-specific effects from off-target interactions .
What computational methods predict binding affinity to targets like mPGES-1?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidinone core and mPGES-1’s glutathione-binding site .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Arg126, Tyr130) .
- QSAR Models : Train regression models on IC50 data from to predict activity of novel analogs .
How can regioselectivity challenges in pyrimidinone synthesis be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., Boc) to steer reactivity, as shown in .
- Microwave-Assisted Synthesis : Use controlled heating (e.g., 150°C, 30 min) to enhance regioselectivity, as demonstrated for thieno-pyrimidinones in .
- Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki couplings to minimize byproducts .
What are best practices for analyzing metabolic stability and pharmacokinetics?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose prediction .
- In Vivo PK : Administer IV/PO doses in rodents and collect serial blood samples for non-compartmental analysis (t1/2, Cmax) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
